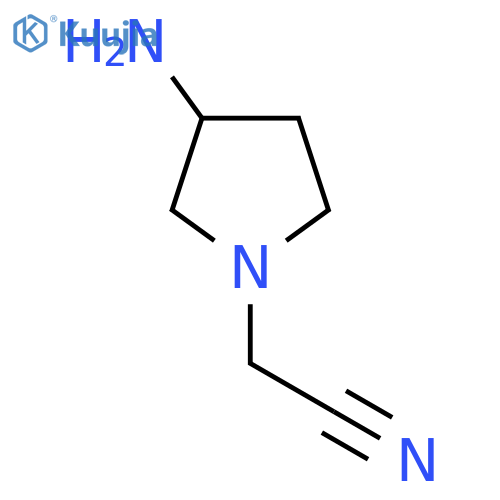Cas no 1248614-84-7 (2-(3-Aminopyrrolidin-1-yl)acetonitrile)

1248614-84-7 structure
商品名:2-(3-Aminopyrrolidin-1-yl)acetonitrile
CAS番号:1248614-84-7
MF:C6H11N3
メガワット:125.171640634537
CID:4773007
2-(3-Aminopyrrolidin-1-yl)acetonitrile 化学的及び物理的性質
名前と識別子
-
- 2-(3-aminopyrrolidin-1-yl)acetonitrile
- 2-(3-Aminopyrrolidin-1-yl)acetonitrile
-
- インチ: 1S/C6H11N3/c7-2-4-9-3-1-6(8)5-9/h6H,1,3-5,8H2
- InChIKey: HOGFIROOXYDQPP-UHFFFAOYSA-N
- ほほえんだ: N1(CC#N)CCC(C1)N
計算された属性
- せいみつぶんしりょう: 125.095297364 g/mol
- どういたいしつりょう: 125.095297364 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 135
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 125.17
- トポロジー分子極性表面積: 53
- 疎水性パラメータ計算基準値(XlogP): -0.7
2-(3-Aminopyrrolidin-1-yl)acetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-2733-10g |
2-(3-aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 95%+ | 10g |
$2827.0 | 2023-09-07 | |
| TRC | A171021-10mg |
2-(3-Aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 10mg |
$ 546.00 | 2023-04-19 | ||
| Life Chemicals | F1907-2733-1g |
2-(3-aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 95%+ | 1g |
$673.0 | 2023-09-07 | |
| TRC | A171021-100mg |
2-(3-Aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 100mg |
$ 155.00 | 2021-05-07 | ||
| TRC | A171021-1g |
2-(3-Aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 1g |
$ 925.00 | 2021-05-07 | ||
| TRC | A171021-500mg |
2-(3-Aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 500mg |
$ 615.00 | 2021-05-07 | ||
| TRC | A171021-25mg |
2-(3-Aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 25mg |
$ 1206.00 | 2023-04-19 | ||
| Life Chemicals | F1907-2733-5g |
2-(3-aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 95%+ | 5g |
$2019.0 | 2023-09-07 | |
| Life Chemicals | F1907-2733-0.5g |
2-(3-aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 95%+ | 0.5g |
$639.0 | 2023-09-07 | |
| Life Chemicals | F1907-2733-0.25g |
2-(3-aminopyrrolidin-1-yl)acetonitrile |
1248614-84-7 | 95%+ | 0.25g |
$607.0 | 2023-09-07 |
2-(3-Aminopyrrolidin-1-yl)acetonitrile 関連文献
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
1248614-84-7 (2-(3-Aminopyrrolidin-1-yl)acetonitrile) 関連製品
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)
- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量